1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
CAS No.:
VCID: VC10462663
Molecular Formula: C21H22ClN3O
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one -](/images/structure/VC10462663.png)
Description |
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a synthetic organic compound that combines a piperazine ring, a chlorophenyl group, and an indole moiety. This structure suggests potential applications in medicinal chemistry due to the bioactivity associated with these functional groups. Compounds with similar frameworks are often investigated for their pharmacological properties, including interactions with neurotransmitter receptors or other biological targets. SynthesisThe synthesis of this compound typically involves:
The synthesis can be optimized for yield and purity using solvents like acetonitrile or ethanol and catalysts such as silica gel or acidic resins. Biological ActivityCompounds containing indole and piperazine moieties are often studied for their pharmacological effects:
Analytical CharacterizationTo confirm the identity and purity of the compound, standard analytical techniques are employed:
Potential ApplicationsCompounds with related structures have been investigated for:
Further research could explore its use in drug discovery pipelines targeting specific receptor subtypes or enzymatic pathways. Limitations and Future DirectionsWhile structurally promising, challenges include:
Future studies should focus on:
|
---|---|
Product Name | 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Molecular Formula | C21H22ClN3O |
Molecular Weight | 367.9 g/mol |
IUPAC Name | 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Standard InChI | InChI=1S/C21H22ClN3O/c22-17-4-3-5-18(14-17)24-10-12-25(13-11-24)21(26)9-8-16-15-23-20-7-2-1-6-19(16)20/h1-7,14-15,23H,8-13H2 |
Standard InChIKey | DGHLKAUFGHBUJD-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43 |
Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCC3=CNC4=CC=CC=C43 |
PubChem Compound | 2419308 |
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume